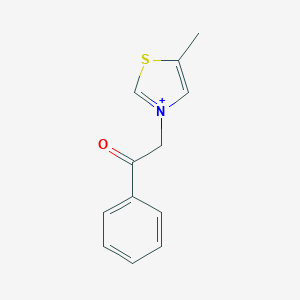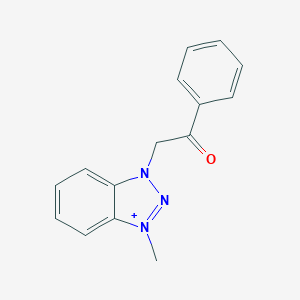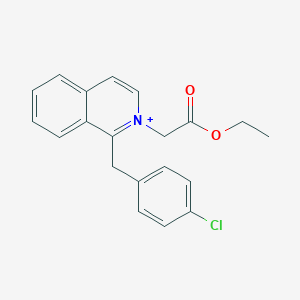![molecular formula C20H17Cl2N3O2 B280603 Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280603.png)
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), two signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antibacterial activity. It has also been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
実験室実験の利点と制限
One advantage of using Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in lab experiments is its potential anti-inflammatory, anti-cancer, and anti-microbial properties. The compound may be useful in developing new drugs for the treatment of these conditions. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the compound's effects and potential applications.
将来の方向性
There are several future directions for research on Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, research could explore the potential toxicity and safety of the compound in animal models and humans. Overall, Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has the potential to be a valuable compound in scientific research and drug development.
合成法
The synthesis of Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves the reaction between 2,6-dichloroaniline, ethyl acetoacetate, and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and solvent under specific temperature and pressure conditions. The yield of the compound depends on the reaction conditions and purity of the starting materials.
科学的研究の応用
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It also exhibits antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
分子式 |
C20H17Cl2N3O2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
ethyl 4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-27-19(26)16-11(2)23-20-24-14-9-4-5-10-15(14)25(20)18(16)17-12(21)7-6-8-13(17)22/h4-10,18H,3H2,1-2H3,(H,23,24) |
InChIキー |
ZZZSLPCOWAYEOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C=CC=C4Cl)Cl)C |
正規SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C=CC=C4Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)